4-(2-Bromoethyl)-2-methylmorpholine hydrobromide
Overview
Description
4-(2-Bromoethyl)-2-methylmorpholine hydrobromide is a chemical compound with the molecular formula C7H15Br2NO. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a bromoethyl group and a methyl group attached to the morpholine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-2-methylmorpholine hydrobromide typically involves the reaction of 4-morpholineethanol with a brominating agent such as triphenylphosphine dibromide. The reaction is carried out in an inert atmosphere, usually at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in bulk quantities and is often used as an intermediate in the synthesis of other chemicals .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-2-methylmorpholine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include azidoethyl, thiocyanatoethyl, and cyanoethyl derivatives.
Oxidation: Products include corresponding oxides and hydroxyl derivatives.
Reduction: Products include ethyl derivatives.
Scientific Research Applications
4-(2-Bromoethyl)-2-methylmorpholine hydrobromide has a wide range of applications in scientific research:
Organic synthesis: It is used as a building block for the synthesis of various organic compounds.
Drug discovery: The compound is used in the synthesis of potential pharmaceutical agents.
Coordination chemistry: It acts as a ligand in the formation of metal complexes.
Material science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-2-methylmorpholine hydrobromide involves its interaction with nucleophiles and electrophiles. The bromoethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The compound can also form coordination complexes with metal ions, influencing their reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: Similar in structure but lacks the morpholine ring.
4-(2-Bromoethyl)morpholine hydrobromide: Similar but without the methyl group on the morpholine ring.
Uniqueness
4-(2-Bromoethyl)-2-methylmorpholine hydrobromide is unique due to the presence of both a bromoethyl group and a methyl group on the morpholine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical syntheses and research applications .
Properties
IUPAC Name |
4-(2-bromoethyl)-2-methylmorpholine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO.BrH/c1-7-6-9(3-2-8)4-5-10-7;/h7H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGFLFPZLWKILE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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